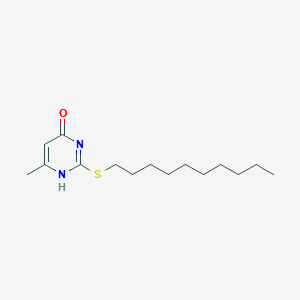![molecular formula C8H8N4O7 B182896 2-[(2,4,6-Trinitrophenyl)amino]ethanol CAS No. 7539-29-9](/img/structure/B182896.png)
2-[(2,4,6-Trinitrophenyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4,6-Trinitrophenyl)amino]ethanol, commonly known as TNPE, is a chemical compound that has been synthesized and studied extensively in the field of chemistry and biochemistry. TNPE is a nitrophenyl derivative of ethanolamine, which is a primary amine commonly found in biological systems. This molecule has been used in various scientific research applications due to its unique chemical properties and potential for use as a tool in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of TNPE is not fully understood, but it is believed to act as a substrate for enzymes that catalyze the oxidation of primary amines. This leads to the formation of a colored product that can be measured spectrophotometrically. TNPE has also been shown to interact with proteins and other biomolecules, leading to changes in their conformation and function.
Biochemische Und Physiologische Effekte
TNPE has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to alter the function of proteins. It has also been shown to have antioxidant properties and to protect against oxidative stress. TNPE has been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TNPE in lab experiments is its high sensitivity and specificity for the detection of primary amines. It is also relatively easy to synthesize and can be used in a variety of assays and experiments. However, TNPE is not suitable for use in all types of experiments, and its use may be limited by factors such as cost and availability.
Zukünftige Richtungen
There are a number of potential future directions for research on TNPE. One area of interest is the development of new biosensors and other analytical tools based on TNPE. Another area of interest is the use of TNPE in the study of enzyme kinetics and other biochemical processes. Additionally, TNPE may have potential applications in the development of new drugs and therapies for a variety of diseases. Further research is needed to fully understand the potential of this molecule and to explore its many possible applications in the field of biochemistry and beyond.
Synthesemethoden
TNPE can be synthesized through a multistep process that involves the reaction of 2,4,6-trinitrophenol with ethanolamine. The first step involves the conversion of 2,4,6-trinitrophenol to its corresponding chloride derivative, which is then reacted with ethanolamine to form TNPE.
Wissenschaftliche Forschungsanwendungen
TNPE has been used in various scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and receptor binding assays. It has been used as a tool for the detection and quantification of primary amines, and as a substrate for the measurement of amine oxidase activity. TNPE has also been used in the development of biosensors for the detection of neurotransmitters and other biologically relevant molecules.
Eigenschaften
CAS-Nummer |
7539-29-9 |
|---|---|
Produktname |
2-[(2,4,6-Trinitrophenyl)amino]ethanol |
Molekularformel |
C8H8N4O7 |
Molekulargewicht |
272.17 g/mol |
IUPAC-Name |
2-(2,4,6-trinitroanilino)ethanol |
InChI |
InChI=1S/C8H8N4O7/c13-2-1-9-8-6(11(16)17)3-5(10(14)15)4-7(8)12(18)19/h3-4,9,13H,1-2H2 |
InChI-Schlüssel |
QFOQUAFTNLVDHO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
7539-29-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)


![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)






![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)

